molecular formula C19H26 B14360692 [3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene CAS No. 90256-77-2

[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene

Cat. No.: B14360692
CAS No.: 90256-77-2
M. Wt: 254.4 g/mol
InChI Key: TVWNAFKKOJNBIS-UHFFFAOYSA-N
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Description

[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene is a chemical compound known for its unique structure and properties It is characterized by a cyclohexylidene group attached to a prop-1-en-1-yl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene typically involves the reaction of 4-tert-butylcyclohexanone with propenylbenzene under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene: Unique due to its specific structure and reactivity.

    Cyclohexylidene derivatives: Similar in structure but may have different substituents on the cyclohexylidene ring.

    Propenylbenzene derivatives: Similar in having a propenyl group attached to a benzene ring but may differ in other substituents.

Uniqueness

This compound stands out due to its specific combination of a cyclohexylidene group with a propenylbenzene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90256-77-2

Molecular Formula

C19H26

Molecular Weight

254.4 g/mol

IUPAC Name

3-(4-tert-butylcyclohexylidene)prop-1-enylbenzene

InChI

InChI=1S/C19H26/c1-19(2,3)18-14-12-17(13-15-18)11-7-10-16-8-5-4-6-9-16/h4-11,18H,12-15H2,1-3H3

InChI Key

TVWNAFKKOJNBIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC=CC2=CC=CC=C2)CC1

Origin of Product

United States

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